molecular formula C7H2Cl4N2 B8503433 2,4,5,6-tetrachloro-1H-1,3-benzodiazole

2,4,5,6-tetrachloro-1H-1,3-benzodiazole

Cat. No.: B8503433
M. Wt: 255.9 g/mol
InChI Key: PJCQXOISTHKDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6-Tetrachloro-1H-1,3-benzodiazole is a heterocyclic compound characterized by a benzene ring fused with an imidazole ring, substituted with four chlorine atoms. This compound belongs to the class of benzimidazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-tetrachloro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,5,6-tetrachloroaniline with formic acid or formamide, followed by cyclization to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrachloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzimidazoles, while oxidation with potassium permanganate can produce benzimidazole-2,4,5,6-tetraone .

Scientific Research Applications

2,4,5,6-Tetrachloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrachloro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,4,5,6-Tetrachloro-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzene and imidazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H2Cl4N2

Molecular Weight

255.9 g/mol

IUPAC Name

2,4,5,6-tetrachloro-1H-benzimidazole

InChI

InChI=1S/C7H2Cl4N2/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H,12,13)

InChI Key

PJCQXOISTHKDDB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)Cl

Origin of Product

United States

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